molecular formula C5H8N4O4S B1355522 N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide CAS No. 121816-80-6

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide

Cat. No. B1355522
CAS RN: 121816-80-6
M. Wt: 220.21 g/mol
InChI Key: IKIRODUWLINOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide, also known as DMNIS, is a synthetic compound with a range of applications in scientific research. It is an organosulfonic acid derivative of imidazole and is used as a reagent in organic synthesis. DMNIS is also used as a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). Its ability to inhibit COX-2 has made it a valuable tool in the study of inflammation and other physiological processes.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Imidazole derivatives, including N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide , have been studied for their potential antibacterial properties. These compounds can interfere with the synthesis of nucleic acids and proteins in bacterial cells, leading to their death . This makes them candidates for developing new antibacterial agents, especially in the fight against antibiotic-resistant strains.

Antifungal Activity

The imidazole ring is a common feature in many antifungal agents. The presence of the nitro group and sulfonamide moiety in N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide may enhance its ability to inhibit the growth of fungal pathogens by disrupting their cell membrane integrity and metabolic processes .

Antiprotozoal and Antiparasitic Effects

Compounds like N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide are explored for their antiprotozoal activities. They may be effective against diseases such as trypanosomiasis and leishmaniasis by targeting the protozoan’s unique biochemical pathways .

Anti-inflammatory Properties

The sulfonamide group in N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide can contribute to anti-inflammatory effects. This is due to their potential to inhibit enzymes involved in the inflammatory response, making them useful for research into treatments for conditions like rheumatoid arthritis .

Cancer Research

Imidazole derivatives are being investigated for their potential use in cancer therapy. They can act as chemotherapeutic agents by inducing apoptosis in cancer cells or inhibiting angiogenesis. The specific structure of N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide could be key in studying its efficacy against various cancer cell lines .

Drug Development and Synthesis

The chemical structure of N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide makes it a valuable synthon in drug development. It can serve as a building block for creating a wide range of pharmacologically active compounds, including those with sedative, anxiolytic, and anesthetic properties .

Molecular Modeling and Drug Design

This compound’s unique features are beneficial in computational studies for drug design. Its interactions with biomolecules can be modeled to predict binding affinities and help in the design of new drugs with improved efficacy and reduced side effects .

Biochemical Research

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide: is used in biochemical research to study enzyme mechanisms and inhibition. Its ability to interact with enzymes and potentially alter their activity makes it a useful tool in understanding disease pathology and developing therapeutic strategies .

properties

IUPAC Name

N,N-dimethyl-2-nitroimidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O4S/c1-7(2)14(12,13)8-4-3-6-5(8)9(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIRODUWLINOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=CN=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559320
Record name N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide

CAS RN

121816-80-6
Record name N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121816-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.